N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-26-19-12-9-15(13-20(19)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-18(17)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYRCMXYRSOYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization reactions to form the benzoxazole ring . Industrial production methods may involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex organic compounds . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique photophysical properties make it useful as a fluorescent probe and sensing material . Additionally, it has applications in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context. In antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide can be compared with other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-phenylbenzoxazole . These compounds share similar structural features but may differ in their specific biological activities and applications. For example, 2-aminobenzoxazole may have stronger antimicrobial properties, while 2-phenylbenzoxazole may be more effective as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
